molecular formula C18H29N3O2 B12005565 N'-Dodecanoylisonicotinohydrazide CAS No. 6312-52-3

N'-Dodecanoylisonicotinohydrazide

Cat. No.: B12005565
CAS No.: 6312-52-3
M. Wt: 319.4 g/mol
InChI Key: HEKMDVBJCMXAHG-UHFFFAOYSA-N
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Description

N’-Dodecanoylisonicotinohydrazide is a hydrophobic derivative of isoniazid, a first-line antitubercular drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Dodecanoylisonicotinohydrazide can be synthesized through the reaction of isoniazid with dodecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-Dodecanoylisonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-dodecanoylisonicotinic acid, while reduction could regenerate isoniazid .

Scientific Research Applications

N’-Dodecanoylisonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Dodecanoylisonicotinohydrazide involves its conversion to active metabolites that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall integrity, leading to the death of the mycobacteria. The compound targets enzymes involved in mycolic acid synthesis, such as InhA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Dodecanoylisonicotinohydrazide stands out due to its hydrophobic nature, making it suitable for incorporation into liposomes and hydrogels for targeted drug delivery. Its unique properties enhance its potential for treating bone tuberculosis, where targeted delivery is crucial .

Properties

CAS No.

6312-52-3

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N'-dodecanoylpyridine-4-carbohydrazide

InChI

InChI=1S/C18H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)20-21-18(23)16-12-14-19-15-13-16/h12-15H,2-11H2,1H3,(H,20,22)(H,21,23)

InChI Key

HEKMDVBJCMXAHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1

Origin of Product

United States

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